molecular formula C17H13NO2 B7813661 1-Phenacylindole-3-carbaldehyde

1-Phenacylindole-3-carbaldehyde

Cat. No. B7813661
M. Wt: 263.29 g/mol
InChI Key: HJVAYUYPNYYOBZ-UHFFFAOYSA-N
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Patent
US05811439

Procedure details

The same procedures used in Example 1 were repeated except for using 2.88 g of bromoacetophenone and 2.00 g of indole-3-carbaldehyde as a starting material to give 2.06 g of 1-phenacylindole-3-carbaldehyde as pale yellow crystals. The yield thereof was found to be 57%.
Quantity
2.88 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:4].[NH:11]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[C:13]([CH:20]=[O:21])=[CH:12]1>>[CH2:2]([N:11]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[C:13]([CH:20]=[O:21])=[CH:12]1)[C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:4]

Inputs

Step One
Name
Quantity
2.88 g
Type
reactant
Smiles
BrCC(=O)C1=CC=CC=C1
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(=O)C1=CC=CC=C1)N1C=C(C2=CC=CC=C12)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.06 g
YIELD: CALCULATEDPERCENTYIELD 56.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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